diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound featuring a thieno[2,3-c]pyridine core modified with diethyl ester groups at positions 3 and 4. The structure includes a 4,5-dihydro ring system and a benzamido substituent at position 2, further functionalized with a piperidin-1-ylsulfonyl group. This sulfonamide moiety is pharmacologically significant, as sulfonamides are known to enhance binding affinity in bioactive molecules . The compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, bioavailability) and biological activity through strategic substitution patterns.
Properties
IUPAC Name |
diethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O7S2/c1-3-34-24(30)21-19-12-15-27(25(31)35-4-2)16-20(19)36-23(21)26-22(29)17-8-10-18(11-9-17)37(32,33)28-13-6-5-7-14-28/h8-11H,3-7,12-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGOABYAWPVSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several significant structural components:
- Thieno[2,3-c]pyridine core : This heterocyclic structure is known for its role in various biological activities.
- Benzamido group : This functional group enhances the compound's interaction with biological targets.
- Piperidin-1-ylsulfonyl group : This moiety is crucial for receptor binding and activity modulation.
The molecular formula of the compound is , and it has a CAS number of 449781-70-8 . Its unique combination of functional groups contributes to its diverse biological properties.
The primary mechanism by which this compound exerts its effects is through the antagonism of the 5-hydroxytryptamine-6 receptor (5-HT6R) . This receptor is part of the serotonin receptor family and plays a pivotal role in cognitive functions such as learning and memory. Antagonism at this receptor can lead to increased levels of neurotransmitters like glutamate and acetylcholine in the brain, which may enhance cognitive performance and offer therapeutic benefits for cognitive disorders .
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Cognitive Enhancement : Due to its interaction with 5-HT6R, it has potential applications in treating cognitive impairments associated with conditions like Alzheimer's disease.
- Neuroprotective Effects : By modulating neurotransmitter levels, it may provide neuroprotective benefits against neurodegenerative diseases.
- Antidepressant Properties : Similar compounds have shown antidepressant-like effects, suggesting potential for mood regulation .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thieno[3,2-c]pyridine derivatives | Similar heterocyclic core | Antidepressant effects |
| Benzamido derivatives | Benzamido functional group | Anticancer properties |
| Piperidin derivatives | Piperidine ring | Analgesic effects |
This table illustrates that while structurally similar compounds have demonstrated various biological activities, the unique arrangement of functional groups in this compound may confer distinct pharmacological profiles .
Study on Cognitive Enhancement
A study focusing on the cognitive-enhancing properties of compounds targeting 5-HT6R indicated that antagonists could improve memory performance in animal models. The results suggested that this compound might exhibit similar effects based on its receptor profile .
Neuroprotective Effects
Research exploring neuroprotective agents highlighted that compounds interacting with serotonin receptors could mitigate oxidative stress and neuronal damage. This compound was noted for its potential in this area due to its ability to enhance neurotransmitter levels .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound replaces the amino group in 4c/4g with a bulkier 4-(piperidin-1-ylsulfonyl)benzamido group.
- Synthesis Yields : Derivatives with ethyl esters (e.g., 4g) show higher yields (78%) compared to methyl analogs (4c: 67%), suggesting ethyl groups may stabilize intermediates. The target compound’s complex substituent could lower yields due to additional synthetic steps .
- Melting Points : Ethyl ester derivatives (4g: 145–147°C) have higher melting points than methyl analogs (4c: 135–137°C). The target’s aromatic sulfonamide group may further elevate its melting point, though experimental data is needed .
Heterocyclic Systems with Similar Ester Motifs
Compounds in –7 feature tetrahydroimidazo[1,2-a]pyridine cores with diethyl ester groups and diverse substituents (e.g., bromophenyl, nitrophenyl). For example:
- Compound 2c : Melting point 223–225°C, molecular weight 550.1 g/mol .
- Compound 2d : Melting point 215–217°C, molecular weight 537.1 g/mol .
While these differ in core structure, their ester groups and aromatic substituents mirror the target compound’s design principles. The nitrophenyl and bromophenyl groups in 2c/2d introduce electron-withdrawing effects, akin to the sulfonamide in the target, which may influence reactivity and bioactivity .
Pyridine-Based Analogues
and –11 describe diethyl pyridine-3,5-dicarboxylates with pyrazolyl or aryl substituents. For instance:
- Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate : Melting point 158–160°C, featuring a methoxyphenyl group .
These compounds highlight the role of ester groups in modulating crystallinity and solubility.
Research Findings and Implications
- Bioactivity Potential: The piperidin-1-ylsulfonyl group in the target compound is structurally analogous to sulfonamides in marine-derived bioactive molecules (), which are explored for antimicrobial and antitubulin activities .
- Synthetic Challenges: The target’s synthesis would require multi-step functionalization of the thienopyridine core, similar to methods in but with added complexity due to the sulfonamide-benzamido group .
- Lipophilicity could be tuned via ester group modifications, as seen in 4c–4g .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
